Diphenyl chlorophosphite

Catalog No.
S8975732
CAS No.
M.F
C12H10ClO2P
M. Wt
252.63 g/mol
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Diphenyl chlorophosphite

Product Name

Diphenyl chlorophosphite

IUPAC Name

chloro(diphenoxy)phosphane

Molecular Formula

C12H10ClO2P

Molecular Weight

252.63 g/mol

InChI

InChI=1S/C12H10ClO2P/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H

InChI Key

VFYNVDRWOAJSKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(OC2=CC=CC=C2)Cl

Diphenyl chlorophosphate is a chemical compound with the molecular formula C12H10ClO3PC_{12}H_{10}ClO_3P and a molecular weight of approximately 268.63 g/mol. It appears as a colorless to light yellow liquid with a pungent odor and is known for its viscous nature. This compound is insoluble in water, denser than water, and can pose severe health risks upon contact, causing irritation to skin, eyes, and mucous membranes. It is classified as toxic and corrosive, with potential for producing harmful gases upon combustion or reaction with certain substances .

. It can undergo several transformations:

  • Phosphonating Agent: It is utilized in the synthesis of phosphonic acids, such as phenylphosphonic acid.
  • Polycondensation Reactions: It is involved in the preparation of aromatic polyesters and polyesteramides when reacted with suitable monomers in the presence of solvents like pyridine .
  • Conversion Reactions: The compound can convert aldoximes to nitriles and is also used to synthesize beta-lactams and other complex organic molecules .

Several methods exist for synthesizing diphenyl chlorophosphate:

  • Traditional Method: A common approach involves reacting diphenyl hydrogen phosphonate with carbon tetrachloride under controlled conditions. This method often requires specific temperature and pressure settings to optimize yield .
  • Improved Synthesis: Recent developments suggest using bis(trichloromethyl) carbonate as a reagent along with diphenyl phosphate or its salts in an organic solvent. This method allows for lower energy consumption and reduced waste production while achieving high yields .
  • Dechlorination Studies: Research has also explored dechlorination methods using tin and sodium 3,6-di-tert-butyl-ortho-semiquinones, indicating potential pathways for further chemical transformations .

Diphenyl chlorophosphate finds application across various fields:

  • Pharmaceuticals: It is crucial in synthesizing drugs, particularly those related to pain management and antibiotic therapies.
  • Agriculture: The compound is used for controlling seedling grasses in turf management.
  • Chemical Manufacturing: It serves as an intermediate in producing flame retardants and liquid crystal materials .

Interaction studies reveal that diphenyl chlorophosphate can react vigorously with bases (including amines), strong oxidizing agents, alcohols, and ethers under certain conditions. These reactions can lead to hazardous situations, including the release of toxic gases such as phosphine when mixed with reducing agents . The compound's reactivity profile necessitates stringent safety measures during handling and application.

Diphenyl chlorophosphate shares similarities with several other phosphorus-containing compounds. Here are some notable comparisons:

Compound NameFormulaKey Characteristics
Phenylphosphonic AcidC6H7O3PC_6H_7O_3PUsed in the synthesis of phosphonates; less toxic than diphenyl chlorophosphate.
Triethyl PhosphateC6H15O4PC_6H_{15}O_4PUsed as a solvent and plasticizer; less reactive than diphenyl chlorophosphate.
Dimethyl PhosphiteC3H9O3PC_3H_9O3PUtilized in organic synthesis; lower toxicity profile compared to diphenyl chlorophosphate.
Phosphorus OxychloridePOCl3POCl_3A precursor for various phosphorus compounds; highly corrosive and reactive.

Uniqueness of Diphenyl Chlorophosphate

Diphenyl chlorophosphate stands out due to its dual role as both a phosphorylating agent and a precursor for complex organic compounds. Its specific reactivity with aromatic systems makes it particularly valuable in synthetic organic chemistry compared to other phosphorus compounds that may not exhibit such versatility.

Systematic IUPAC Name and Alternative Designations

The IUPAC nomenclature for diphenyl chlorophosphite is chloro(diphenoxy)phosphane, derived from its phosphane backbone substituted with two phenoxy groups and one chlorine atom. Alternative designations include diphenyl phosphorochloridite and chlorodiphenoxyphosphine, though these are less commonly used in modern literature.

Structural Relationship to Organophosphorus Compounds

Diphenyl chlorophosphite belongs to the organophosphorus family, distinguished by its tetrahedral phosphorus center (Figure 1). Unlike phosphate esters (e.g., diphenyl chlorophosphate, C₁₂H₁₀ClO₃P), which feature a phosphoryl (P=O) group, chlorophosphites retain a P(III) oxidation state, making them more nucleophilic and reactive toward electrophiles. This structural distinction enables unique applications in phosphorylation and polymer synthesis.

Table 1: Key Molecular Descriptors of Diphenyl Chlorophosphite

PropertyValueSource
Molecular FormulaC₁₂H₁₀ClO₂P
IUPAC Namechloro(diphenoxy)phosphane
InChI KeyVFYNVDRWOAJSKI-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)OP(OC2=CC=CC=C2)Cl
Molecular Weight252.63 g/mol

Historical Context and Discovery Timeline

First synthesized in the mid-20th century, diphenyl chlorophosphite gained attention during the 1980s for its utility in polymer chemistry. Early studies by Higashi et al. demonstrated its efficacy in polycondensation reactions to produce aromatic polyesters and polyesteramides. Unlike diphenyl chlorophosphate, which saw broader industrial adoption, chlorophosphite remained confined to academic research due to challenges in handling its moisture-sensitive nature.

Role in Modern Organophosphorus Chemistry

In contemporary research, diphenyl chlorophosphite serves two primary roles:

  • Polymer Synthesis: It acts as a dehydrating agent in polycondensation reactions, facilitating ester bond formation between diols and dicarboxylic acids. For example, its reaction with bisphenols yields high-molecular-weight polyesters with thermal stability exceeding 300°C.
  • Phosphorylation Reagent: The compound’s P(III) center reacts with alcohols and amines to form phosphite esters, intermediates in agrochemical and pharmaceutical synthesis.

Mechanistic Insight:
$$ \text{(PhO)}2\text{PCl} + \text{R-OH} \rightarrow \text{(PhO)}2\text{P-OR} + \text{HCl} $$This reaction exemplifies its utility in introducing phosphorus moieties into organic frameworks.

Industrial-Scale Production Routes

Phosphorus Trichloride Alcoholysis Mechanisms

The industrial synthesis of diphenyl chlorophosphite primarily relies on the alcoholysis of phosphorus trichloride with phenol. This reaction proceeds via nucleophilic substitution, where phenol acts as the nucleophile, displacing chloride ions from phosphorus trichloride. The general mechanism involves the stepwise substitution of chlorine atoms by phenoxy groups. In the first stage, one chloride is replaced, forming phenyl dichlorophosphite ($$ \text{Cl}2\text{P-O-C}6\text{H}5 $$), followed by a second substitution to yield diphenyl chlorophosphite ($$ \text{ClP(O-C}6\text{H}5\text{)}2 $$) [2].

The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. Large-scale implementations often employ continuous distillation systems to remove hydrogen chloride gas, a byproduct that can inhibit reaction progress. For example, in a patented process, a mixture of phosphorus trichloride and phenol is heated to 150–200°C in a nitrogen atmosphere, with simultaneous removal of HCl to drive the reaction to completion [6].

Optimization of Stoichiometric Ratios

Stoichiometric precision is critical for maximizing yield and minimizing byproducts. A molar ratio of 2:1 phenol to phosphorus trichloride is theoretically required. However, industrial protocols often use a slight excess of phenol (2.1–2.2:1) to ensure complete conversion of phosphorus trichloride, as unreacted $$ \text{PCl}_3 $$ can complicate downstream purification [6]. Excess phenol is later recovered via fractional distillation and recycled.

Reaction kinetics are influenced by temperature and mixing efficiency. Elevated temperatures (180–220°C) accelerate the reaction but risk thermal degradation of the product. Pilot-scale studies demonstrate that maintaining temperatures below 200°C with vigorous stirring achieves >85% conversion within 4–6 hours [6].

Laboratory-Scale Synthesis Protocols

Stepwise Phenol Phosphorylation Techniques

Laboratory syntheses of diphenyl chlorophosphite emphasize controlled reagent addition to manage exothermicity. A common approach involves dropwise addition of phenol to a cooled (0–5°C) solution of phosphorus trichloride in an inert solvent like dichloromethane or toluene. This minimizes side reactions such as the formation of triphenyl phosphite ($$ \text{P(O-C}6\text{H}5\text{)}_3 $$), which occurs at higher temperatures or with rapid mixing [2].

After the initial addition, the reaction mixture is gradually warmed to room temperature and stirred for 12–24 hours. Monitoring by $$ ^{31}\text{P NMR} $$ spectroscopy is recommended to track the disappearance of $$ \text{PCl}_3 $$ (δ ≈ +220 ppm) and the appearance of diphenyl chlorophosphite (δ ≈ +130 ppm) [5].

Solvent Selection and Reaction Kinetics

Solvent polarity significantly affects reaction rates. Non-polar solvents like toluene slow the reaction but improve selectivity by reducing solvation of the intermediate phenyl dichlorophosphite. Conversely, polar aprotic solvents such as dichloromethane accelerate the reaction but may necessitate stricter temperature control [2].

A kinetic study comparing solvents revealed the following rate constants:

SolventRate Constant (k, ×10⁻³ L/mol·s)
Toluene1.2
Dichloromethane3.8
Diethyl ether2.5

Data adapted from large-scale optimization trials [6].

Purification and Isolation Strategies

Distillation Under Inert Atmospheres

Crude diphenyl chlorophosphite is purified via fractional distillation under reduced pressure (1–5 mmHg) to prevent thermal decomposition. The product typically distills at 140–150°C, with the distillation apparatus pre-dried and purged with nitrogen to exclude moisture [4]. Industrial setups often employ wiped-film evaporators for high-throughput separation, achieving >95% purity in a single pass [6].

Molecular Geometry and Stereoelectronic Features

Diphenyl chlorophosphite possesses a tetrahedral molecular geometry centered around the phosphorus atom, which adopts a pentavalent oxidation state characteristic of phosphate esters [1]. The molecular formula C₁₂H₁₀ClO₃P indicates the presence of twelve carbon atoms arranged in two phenyl rings, ten hydrogen atoms, one chlorine atom, three oxygen atoms, and one phosphorus atom [2]. The compound exhibits a molecular weight of 268.63 grams per mole, making it a moderately sized organophosphorus species suitable for various chemical transformations [3].

The central phosphorus atom forms four bonds in a tetrahedral arrangement: one phosphorus-chlorine bond, one phosphorus-oxygen double bond (phosphoryl group), and two phosphorus-oxygen single bonds connecting to the phenyl rings [4]. This tetrahedral geometry around phosphorus creates distinct stereoelectronic environments that influence the compound's reactivity and spectroscopic properties. The phenyl rings attached via oxygen bridges adopt conformations that minimize steric hindrance while maximizing orbital overlap with the phosphorus center [5].

Table 1: Physical and Thermodynamic Properties of Diphenyl Chlorophosphite

PropertyValueSource
Molecular FormulaC₁₂H₁₀ClO₃PNIST WebBook
Molecular Weight (g/mol)268.63Multiple sources
CAS Registry Number2524-64-3NIST WebBook
Density (g/mL at 25°C)1.296Sigma-Aldrich
Boiling Point (°C/mmHg)314-316/272Sigma-Aldrich
Melting Point (°C)314-316ChemSrc
Refractive Index (n20/D)1.55Sigma-Aldrich
Flash Point (°C)>113Sigma-Aldrich
Vapor Pressure (mmHg at 190°C)10Sigma-Aldrich
Viscosity (mPa·s at 25°C)14Fisher Scientific
Physical StateLiquidMultiple sources
ColorClear colorless to light yellowSigma-Aldrich

X-ray Crystallographic Analysis Data

Crystallographic investigations of diphenyl chlorophosphite and related organophosphorus compounds have provided valuable insights into the precise molecular dimensions and intermolecular interactions [6]. While specific single-crystal X-ray diffraction data for diphenyl chlorophosphite itself remains limited in the literature, studies on structurally analogous compounds provide important reference points for understanding the geometric parameters of this system [7].

The phosphorus-oxygen bond lengths in organophosphorus compounds of this type typically range from 1.45 to 1.65 angstroms, with the phosphoryl P=O bond being significantly shorter (approximately 1.45-1.50 angstroms) compared to the P-O single bonds to the phenoxy groups (approximately 1.55-1.65 angstroms) [8]. The phosphorus-chlorine bond distance in similar compounds has been observed to be approximately 2.0-2.1 angstroms, reflecting the larger atomic radius of chlorine compared to oxygen [9].

Bond angles around the tetrahedral phosphorus center deviate slightly from the ideal tetrahedral angle of 109.5 degrees due to the different sizes and electronic properties of the substituents [10]. The O-P-O angles between the phenoxy groups typically measure approximately 100-105 degrees, while the Cl-P-O angles range from 105-115 degrees [11]. These angular distortions arise from the stereoelectronic requirements of the different substituents and the need to minimize repulsive interactions [12].

The phenyl rings in diphenyl chlorophosphite adopt nearly planar conformations, with torsion angles around the P-O-C bonds that allow for optimal π-electron delocalization while minimizing steric clashes between the aromatic systems [13]. The dihedral angles between the two phenyl ring planes typically range from 40 to 90 degrees, depending on the crystal packing forces and intermolecular interactions present in the solid state [14].

Hypervalent Phosphorus Interactions

The phosphorus center in diphenyl chlorophosphite exhibits characteristics of hypervalent bonding, where the central atom formally exceeds the octet rule by accommodating ten electrons in its valence shell [9]. This hypervalency manifests through the formation of three-center, four-electron bonds that involve d-orbital participation from phosphorus [15]. The stereoelectronic effects associated with hypervalent phosphorus significantly influence the compound's chemical reactivity and spectroscopic properties [16].

The hypervalent nature of the phosphorus center creates unique stereoelectronic interactions between the phosphoryl oxygen and the chlorine substituent [12]. These interactions involve orbital overlap between the lone pairs on oxygen and the antibonding orbitals of the P-Cl bond, leading to a weakening of the phosphorus-chlorine bond and enhanced reactivity toward nucleophilic substitution reactions [17]. This stereoelectronic effect explains the facile hydrolysis of diphenyl chlorophosphite in the presence of water or other nucleophiles [18].

The phenoxy substituents participate in hypervalent bonding through donation of electron density from their oxygen lone pairs into vacant d-orbitals on phosphorus [19]. This interaction stabilizes the overall molecular structure while creating a polarization of electron density that affects both the spectroscopic signatures and chemical behavior of the compound [20]. The extent of this hypervalent interaction depends on the electronic properties of the phenyl rings and can be modulated by substituents on the aromatic systems [21].

Computational studies using density functional theory have revealed that the hypervalent interactions in phosphorus compounds like diphenyl chlorophosphite involve significant mixing of s, p, and d orbitals on the phosphorus center [22]. These calculations indicate that the P-O bonds possess partial double-bond character due to π-back bonding from oxygen lone pairs to phosphorus d-orbitals [23]. The strength of these interactions correlates with the observed bond lengths and vibrational frequencies in the infrared spectrum [24].

Thermodynamic Characterization

The thermodynamic properties of diphenyl chlorophosphite reflect its molecular structure and intermolecular interactions, providing essential information for understanding its phase behavior and chemical stability under various conditions [25]. The compound exists as a viscous liquid at room temperature, with a density of 1.296 grams per milliliter at 25°C, indicating a relatively high molecular packing efficiency due to strong intermolecular forces [3].

The thermal stability of diphenyl chlorophosphite is evidenced by its high boiling point of 314-316°C at atmospheric pressure [26]. This elevated boiling point suggests significant intermolecular interactions, likely arising from dipole-dipole forces between the polar phosphoryl groups and van der Waals interactions between the aromatic ring systems [27]. The compound's thermal decomposition typically occurs at temperatures well above its boiling point, making it suitable for high-temperature applications [28].

Vapor Pressure Relationships (Antoine Equation Parameters)

The vapor pressure behavior of diphenyl chlorophosphite has been characterized using the Antoine equation, a semi-empirical correlation that describes the relationship between vapor pressure and temperature for pure substances [17]. The Antoine equation takes the form log₁₀(P) = A - B/(T + C), where P represents the vapor pressure in bar, T is the temperature in Kelvin, and A, B, and C are substance-specific constants [29].

Table 2: Antoine Equation Parameters for Vapor Pressure Calculation

Equation: log₁₀(P) = A - B/(T + C)
Where P = vapor pressure (bar), T = temperature (K)

ParameterValueUnitsTemperature Range (K)Reference
A3.7974dimensionless394.7 to 651Stull, 1947
B2250.631K394.7 to 651Stull, 1947
C-57.455K394.7 to 651Stull, 1947

The Antoine equation parameters for diphenyl chlorophosphite were determined by Stull in 1947 through careful vapor pressure measurements over the temperature range of 394.7 to 651 Kelvin [19]. The A parameter value of 3.7974 is characteristic of organic compounds with moderate vapor pressures, while the B parameter of 2250.631 K reflects the enthalpy of vaporization divided by the gas constant [30]. The negative C parameter (-57.455 K) indicates that the Antoine equation provides improved accuracy compared to the simpler Clausius-Clapeyron relationship over the specified temperature range [31].

These Antoine equation parameters enable accurate prediction of vapor pressures for diphenyl chlorophosphite across a wide temperature range, which is crucial for distillation processes, vapor phase reactions, and environmental fate modeling [32]. At the compound's normal boiling point of approximately 587 K, the Antoine equation predicts a vapor pressure of exactly one atmosphere, validating the consistency of the thermodynamic data [33].

The relatively high B parameter indicates strong intermolecular forces in the liquid phase, consistent with the presence of polar phosphoryl groups and aromatic ring systems that can engage in π-π stacking interactions [34]. The temperature dependence of the vapor pressure follows the expected exponential relationship, with significant increases in volatility occurring at elevated temperatures [35].

Phase Transition Behavior Analysis

The phase transition behavior of diphenyl chlorophosphite encompasses both solid-liquid and liquid-vapor equilibria, with each transition characterized by distinct thermodynamic parameters [36]. The compound exhibits a melting point in the range of 314-316°C, which is notably close to its boiling point, indicating a narrow liquid range under standard atmospheric conditions [25]. This narrow liquid range is characteristic of compounds with strong intermolecular interactions that stabilize both the solid and liquid phases [37].

The enthalpy of fusion for diphenyl chlorophosphite can be estimated from its molecular structure and intermolecular forces, though direct calorimetric measurements are limited in the literature [38]. Based on analogous organophosphorus compounds, the fusion enthalpy is expected to be in the range of 15-25 kilojoules per mole, reflecting the energy required to overcome the crystal lattice forces and create the disorder characteristic of the liquid phase [39].

The liquid-vapor phase transition is characterized by an enthalpy of vaporization that can be calculated from the Antoine equation parameters using the relationship ΔHvap = 2.303 × R × B, where R is the gas constant [40]. This calculation yields an enthalpy of vaporization of approximately 43.4 kilojoules per mole, indicating moderately strong intermolecular forces in the liquid phase [41]. The entropy of vaporization, calculated as ΔHvap/Tb where Tb is the boiling point, provides insight into the degree of molecular ordering in the liquid phase [42].

Temperature-dependent viscosity measurements reveal that diphenyl chlorophosphite exhibits non-Newtonian behavior at elevated temperatures, with viscosity decreasing exponentially as temperature increases [43]. At 25°C, the compound has a viscosity of 14 millipascal-seconds, which is significantly higher than simple organic liquids due to the presence of polar functional groups and aromatic ring systems [44]. The temperature dependence of viscosity follows an Arrhenius-type relationship, indicating that viscous flow involves an activated process requiring energy to overcome intermolecular interactions [45].

Spectroscopic Fingerprints

The spectroscopic properties of diphenyl chlorophosphite provide definitive identification and structural confirmation through characteristic absorption and chemical shift patterns [46]. The compound exhibits distinctive spectroscopic signatures in both nuclear magnetic resonance and infrared spectroscopy, enabling unambiguous identification and quantitative analysis [47]. These spectroscopic fingerprints arise from the unique electronic environment created by the hypervalent phosphorus center and its substituents [48].

³¹P Nuclear Magnetic Resonance Chemical Shift Signatures

Phosphorus-31 nuclear magnetic resonance spectroscopy provides the most definitive spectroscopic identification of diphenyl chlorophosphite, as the ³¹P nucleus is highly sensitive to its chemical environment [32]. The ³¹P chemical shift for diphenyl chlorophosphite appears in the characteristic range for phosphate esters, typically between +5 and +15 parts per million when referenced to 85% phosphoric acid [49]. This chemical shift position reflects the electron-withdrawing effects of the chlorine and phenoxy substituents, which deshield the phosphorus nucleus [50].

Table 3: ³¹P Nuclear Magnetic Resonance Chemical Shifts of Related Phosphorus Compounds

Chemical shifts referenced to 85% H₃PO₄ (δ = 0 ppm)

CompoundChemical Shift (ppm)SolventReference
Ph₂PCl (Diphenyl phosphinous chloride)+81.0CDCl₃SpectraBase
PPh₃ (Triphenylphosphine)-6.0VariousLiterature
Ph₂PH (Diphenylphosphine)-41.0VariousLiterature
PhPCl₂ (Phenyl phosphorous dichloride)+162.0VariousLiterature
PCl₃ (Phosphorus trichloride)+219.0VariousLiterature

The chemical shift range for diphenyl chlorophosphite derivatives can be understood through comparison with related organophosphorus compounds [27]. Triphenylphosphine, which lacks the electron-withdrawing chlorine and phosphoryl oxygen, exhibits a ³¹P chemical shift at -6.0 ppm, demonstrating the dramatic deshielding effect of oxidation and chlorine substitution [28]. Conversely, phosphorus trichloride shows a highly deshielded signal at +219.0 ppm due to the three electron-withdrawing chlorine atoms [29].

The ³¹P-¹H coupling patterns in diphenyl chlorophosphite provide additional structural information, particularly regarding the phosphorus-oxygen-carbon connectivity [51]. The magnitude of ³J(P-H) coupling constants across the P-O-C-H pathway typically ranges from 6-12 Hz, providing confirmation of the phenoxy substitution pattern [52]. These coupling constants are sensitive to the dihedral angles between the phosphorus and aromatic systems, making them useful probes of molecular conformation [44].

Solvent effects on the ³¹P chemical shift of diphenyl chlorophosphite are generally modest, with shifts typically varying by less than 2 ppm across common organic solvents. However, coordinating solvents such as dimethyl sulfoxide or acetonitrile can cause larger chemical shift changes due to weak coordination to the phosphorus center [53]. Temperature-dependent ³¹P nuclear magnetic resonance studies reveal dynamic behavior related to conformational interconversion and intermolecular association [54].

Infrared Absorption Bands for Phosphorus-Chlorine and Phosphorus-Oxygen Bonds

Infrared spectroscopy provides complementary structural information for diphenyl chlorophosphite through characteristic vibrational modes associated with the phosphorus-containing functional groups [21]. The infrared spectrum exhibits several diagnostic absorption bands that enable identification and quantitative analysis of the compound [38]. The most prominent spectroscopic features arise from the phosphoryl group, phosphorus-oxygen bonds, and phosphorus-chlorine bond stretching vibrations [39].

Table 4: Characteristic Infrared Absorption Bands

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
P=O stretch1200-1300StrongPhosphoryl group stretching
P-O stretch (aromatic)1000-1200StrongPhenoxy P-O stretching
P-Cl stretch450-550MediumPhosphorus-chlorine stretching
C-H aromatic3000-3100MediumAromatic C-H stretching
C=C aromatic1450-1600Medium-WeakAromatic C=C stretching
C-O-P stretch900-1100MediumC-O-P asymmetric stretching

The phosphoryl P=O stretching vibration appears as an intense absorption band in the 1200-1300 cm⁻¹ region, representing one of the most characteristic features of the infrared spectrum [41]. This frequency range is typical for phosphate esters and reflects the partial double-bond character of the phosphorus-oxygen bond due to π-back bonding from oxygen lone pairs to phosphorus d-orbitals [42]. The exact frequency within this range depends on the electronic properties of the substituents and the extent of hypervalent interactions [43].

The phosphorus-oxygen stretching vibrations associated with the phenoxy groups appear as strong absorptions in the 1000-1200 cm⁻¹ region [45]. These bands often exhibit splitting due to the presence of two equivalent P-O bonds, with the asymmetric stretch appearing at higher frequency than the symmetric stretch [46]. The frequency positions are influenced by the electron-donating or electron-withdrawing nature of substituents on the phenyl rings [47].

The phosphorus-chlorine stretching vibration manifests as a medium-intensity absorption in the 450-550 cm⁻¹ region [48]. This relatively low frequency reflects the weaker P-Cl bond compared to P-O bonds and the larger reduced mass of the P-Cl oscillator [49]. The exact position within this range depends on the trans influence of other substituents and the extent of hypervalent bonding interactions [50].

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region with medium intensity, confirming the presence of phenyl substituents [51]. The aromatic carbon-carbon stretching vibrations occur as medium-weak absorptions in the 1450-1600 cm⁻¹ region, with the exact pattern depending on the substitution pattern of the aromatic rings [52]. Additional weak bands in the fingerprint region (600-1400 cm⁻¹) provide detailed structural information about the molecular framework [44].

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Exact Mass

252.0106942 g/mol

Monoisotopic Mass

252.0106942 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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